molecular formula C16H25N3O B5291625 4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine

4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine

Cat. No. B5291625
M. Wt: 275.39 g/mol
InChI Key: WPGILRWNRXIGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine involves its binding to the orexin-1 receptor. This binding inhibits the activity of the receptor, which leads to a decrease in the release of certain neurotransmitters in the brain. This, in turn, affects the regulation of sleep and wakefulness, as well as other physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine have been studied extensively. This compound has been found to be a potent and selective antagonist of the orexin-1 receptor, which regulates sleep and wakefulness. Additionally, this compound has also been found to have potential applications in the treatment of obesity and addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine in lab experiments is its high potency and selectivity for the orexin-1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine. One of the primary areas of interest is in the development of new drugs that target the orexin-1 receptor for the treatment of sleep disorders, obesity, and addiction. Additionally, further research is needed to understand the potential toxicity of this compound and its effects on other physiological processes. Finally, there is a need for more studies on the mechanism of action of this compound and its interactions with other receptors in the brain.

Synthesis Methods

The synthesis of 4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine has been achieved using different methods. One of the most common methods involves the reaction of 4-cyclopentylpyrimidine-2-amine with 3-(tetrahydrofuran-3-yl)propan-1-ol in the presence of a suitable catalyst. The reaction yields the desired compound, which can then be purified and characterized using various analytical techniques.

Scientific Research Applications

4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine has been used in various scientific research applications. One of the primary applications of this compound is in the field of neuroscience, where it has been used to study the role of certain receptors in the brain. This compound has been found to be a potent and selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep and wakefulness. Additionally, this compound has also been studied for its potential applications in the treatment of obesity and addiction.

properties

IUPAC Name

4-cyclopentyl-N-[3-(oxolan-3-yl)propyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-2-6-14(5-1)15-7-10-18-16(19-15)17-9-3-4-13-8-11-20-12-13/h7,10,13-14H,1-6,8-9,11-12H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGILRWNRXIGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NC=C2)NCCCC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.